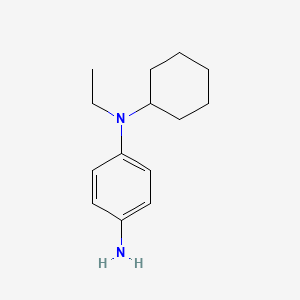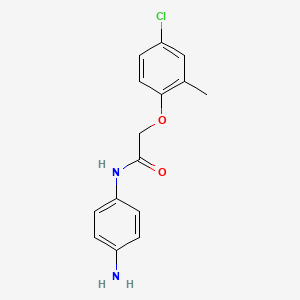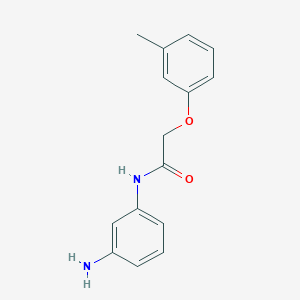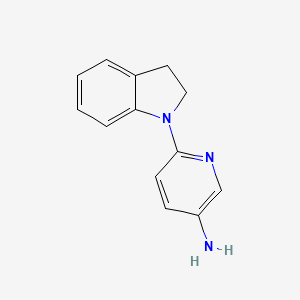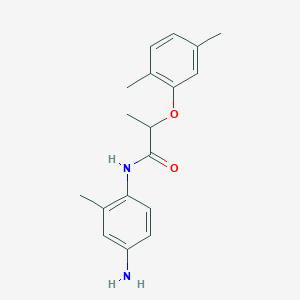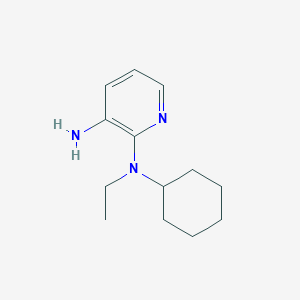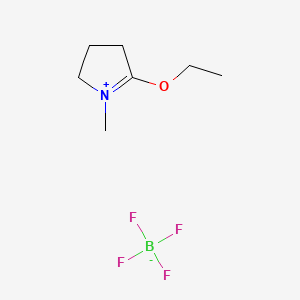
5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate is a pyrrolidinium-based ionic liquid with the molecular formula C7H14BF4NO and a molecular weight of 215 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate typically involves the reaction of 5-ethoxy-1-methyl-3,4-dihydro-2H-pyrrole with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a component in electrochemical devices
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, potentially affecting enzyme activity, signal transduction pathways, and cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1-methyl-3,4-dihydro-2H-pyrrole: Similar in structure but with a methoxy group instead of an ethoxy group.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: Another pyrrolidinium-based compound with different substituents
Uniqueness
5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate is unique due to its specific ethoxy and methyl substituents, which confer distinct chemical and physical properties. These unique features make it suitable for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
5-ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO.BF4/c1-3-9-7-5-4-6-8(7)2;2-1(3,4)5/h3-6H2,1-2H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWFBJTUBUUWGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC1=[N+](CCC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515437 |
Source


|
| Record name | 5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706-50-3 |
Source


|
| Record name | 5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
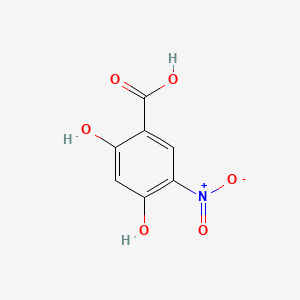
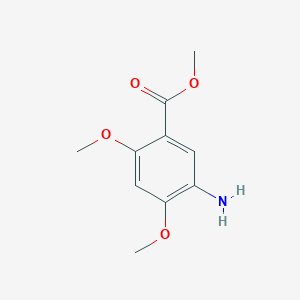
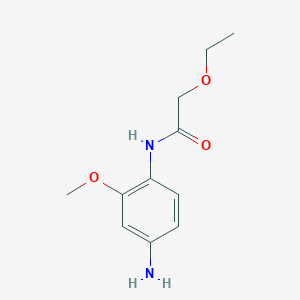
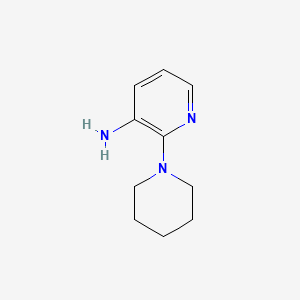
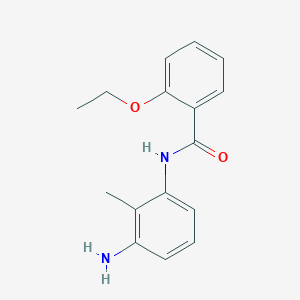
![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)
